molecular formula C13H15ClN4O2S2 B2400357 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine CAS No. 1448067-46-6

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Cat. No.: B2400357
CAS No.: 1448067-46-6
M. Wt: 358.86
InChI Key: JIFXYUBWLNMLIB-UHFFFAOYSA-N
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Description

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, which is then reacted with 5-chlorothiophene-2-sulfonyl chloride under controlled conditions to form the sulfonyl piperazine intermediate. This intermediate is subsequently reacted with 5-methylpyrimidine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as falcipains-2 and falcipains-3, which are cysteine proteases involved in the life cycle of the malaria parasite Plasmodium falciparum . This inhibition disrupts the parasite’s ability to process proteins, leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is unique due to its specific combination of a sulfonyl piperazine moiety with a methylpyrimidine ring. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S2/c1-10-8-15-9-16-13(10)17-4-6-18(7-5-17)22(19,20)12-3-2-11(14)21-12/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFXYUBWLNMLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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